molecular formula C10H8ClN3 B1613736 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine CAS No. 83551-42-2

4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine

Cat. No.: B1613736
CAS No.: 83551-42-2
M. Wt: 205.64 g/mol
InChI Key: CTAGJBGOBMTVOG-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at positions 2, 4, and 5. The 2-position is occupied by a pyridin-3-yl group, while the 4- and 6-positions bear chlorine and methyl groups, respectively. This structural motif is significant in medicinal chemistry due to pyrimidine's prevalence in bioactive molecules, such as kinase inhibitors and enzyme modulators . The chlorine atom at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the pyridinyl group at position 2 contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

4-chloro-6-methyl-2-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-5-9(11)14-10(13-7)8-3-2-4-12-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAGJBGOBMTVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CN=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628543
Record name 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83551-42-2
Record name 4-Chloro-6-methyl-2-(3-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83551-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine typically involves the construction of the pyrimidine ring with appropriate substitution at the 2-, 4-, and 6-positions. The key step is the introduction of the pyridin-3-yl group at the 2-position and the chloro substituent at the 4-position, alongside a methyl group at the 6-position.

Preparation via Chlorination and Substitution

A well-documented method involves the chlorination of a precursor pyrimidine compound followed by nucleophilic substitution to introduce the pyridin-3-yl moiety.

  • Chlorination Step:
    The intermediate 4-chloro-2-isopropyl-6-methyl-pyrimidine is synthesized using phosphorus oxychloride (POCl3) as the chlorinating agent. This reagent effectively replaces the hydroxyl or other leaving groups at the 4-position with chlorine, enabling further substitution reactions.

  • Substitution with Pyridin-3-yl Group:
    The 4-chloro intermediate is reacted with 3-pyridyl nucleophiles or suitable pyridine derivatives under controlled conditions to substitute the chlorine with the pyridin-3-yl group at the 2-position. This step may be performed in the presence of bases such as potassium carbonate or triethylamine, depending on the specific reaction conditions and solvents used.

Specific Synthetic Procedure from Literature

A representative procedure adapted from a 2011 study involves the following:

  • Starting with 6-hydroxy-2-isopropyl-4-methylpyrimidine, the compound is reacted with 2-chloro-5-(chloromethyl)pyridine in dichloromethane (DCM) using sodium hydride (NaH) as a base and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
  • The reaction mixture is refluxed for 4 hours, then worked up by aqueous extraction and chromatographic purification to yield the target compound in approximately 49% yield.

This method highlights the use of NaH to deprotonate the hydroxy group, facilitating nucleophilic substitution by the chloromethylpyridine derivative.

Alternative Synthetic Approaches

  • One-Pot Curtius Rearrangement:
    An alternative approach involves the use of a one-pot Curtius rearrangement with diphenylphosphoryl azide (DPPA), triethylamine, and a mixture of t-butanol and toluene. This method generates an isocyanate intermediate that undergoes further transformation to yield carbamate derivatives, which can be deprotected to obtain amines related to the target compound. Although this method is more complex and involves additional steps, it offers better yield and purity in some cases.

  • Direct Acid Hydrolysis of Isocyanate Intermediate:
    The isocyanate intermediate formed under Curtius rearrangement conditions can be hydrolyzed directly under acidic conditions to afford the amine intermediate. However, this method may result in contamination with phosphorous salt impurities and a moderate isolated yield (~60%).

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity & Notes
Chlorination with POCl3 + Nucleophilic Substitution POCl3 for chlorination; NaH, TBAB, DCM for substitution ~49 Moderate yield; straightforward; requires purification
One-Pot Curtius Rearrangement DPPA, triethylamine, t-butanol/toluene (1:1), 100°C, 12-20 h ~60 Better purity; involves carbamate intermediate; phosphorous impurities possible
Direct Acid Hydrolysis of Isocyanate DPPA, triethylamine, toluene; acid hydrolysis ~60 Moderate yield; contamination with phosphorous salts

Research Findings and Observations

  • The chlorination-substitution route is widely used due to its simplicity and moderate yields, making it suitable for small to medium scale synthesis.
  • The one-pot Curtius rearrangement offers advantages in terms of product purity and yield but involves more complex reaction conditions and intermediate handling.
  • The choice of base and solvent significantly affects the reaction outcome; for example, NaH and TBAB in DCM provide efficient substitution in the chlorination-substitution method.
  • Reaction monitoring by HPLC is essential to ensure complete consumption of starting materials, particularly in prolonged heating steps (e.g., 12-20 hours at 100 °C in Curtius rearrangement).
  • Purification steps typically involve chromatographic techniques to remove by-products and impurities, especially phosphorous salts when DPPA is used.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper, nickel

Major Products

  • Substituted pyrimidines
  • Oxidized or reduced derivatives
  • Fused heterocyclic compounds

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine involves several methodologies, often focusing on the formation of pyrimidine derivatives. Recent studies have highlighted various synthetic routes that utilize intermediates such as 2-chloro-4-(pyridin-3-yl)pyrimidine, which can be further modified to yield derivatives with enhanced biological activity . The compound's molecular formula is C10H8ClN3C_{10}H_{8}ClN_{3}, with a molecular weight of approximately 205.65 g/mol .

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that related compounds were effective in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for these compounds were comparable to established anti-inflammatory drugs such as celecoxib .

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent, particularly in the context of Bcr-Abl tyrosine kinase inhibitors, which are critical in treating certain types of leukemia. It serves as an intermediate in the synthesis of imatinib and nilotinib—two well-known drugs used for chronic myeloid leukemia (CML) . The structural modifications of this compound can lead to enhanced efficacy against cancer cells.

Other Therapeutic Applications

Beyond anti-inflammatory and anticancer activities, this compound has been explored for various other therapeutic effects:

  • Antibacterial : Some derivatives have shown promising antibacterial activity against specific strains .
  • Antiviral : Preliminary studies suggest potential antiviral properties, warranting further investigation .

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of pyrimidine derivatives, several compounds were synthesized and tested for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that certain derivatives exhibited potent inhibitory effects, with IC50 values indicating their effectiveness compared to standard treatments .

Case Study: Synthesis Pathways

A patent detailing the synthesis of this compound outlines various techniques involving C-N bond formations and the use of different solvents to optimize yield and purity. This research emphasizes the importance of selecting appropriate conditions for synthesizing high-purity intermediates used in pharmaceutical applications .

Comparison with Similar Compounds

Table 1: Position 2 Substituent Comparisons

Compound Substituent at Position 2 Key Properties Reference
Target Compound Pyridin-3-yl Enhances π-π stacking; moderate solubility
4-Chloro-6-methyl-2-phenylpyrimidine Phenyl Higher lipophilicity; reduced hydrogen-bonding capacity
4-Chloro-6-methyl-2-(methylsulfanyl) Methylsulfanyl Low water solubility; high organic solvent compatibility

Substituent Variations at Position 4

The chlorine atom at position 4 is critical for reactivity and electronic effects:

  • 4-Trifluoromethyl Group : 2-Chloro-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine introduces a strong electron-withdrawing group, increasing metabolic stability and altering electronic density on the pyrimidine ring .
  • 4-Methoxy Group : 4-Methoxy-6-(piperidin-1-yl)pyrimidin-2-amine exhibits improved solubility due to the methoxy group’s polarity but reduced electrophilicity, limiting substitution reactions .
  • 4-Carboxylic Acid : 2-Chloro-6-methylpyrimidine-4-carboxylic acid introduces acidity (pKa ~3–4), enabling salt formation but reducing cell permeability .

Table 2: Position 4 Substituent Comparisons

Compound Substituent at Position 4 Key Properties Reference
Target Compound Chlorine Facilitates nucleophilic substitution; moderate electron-withdrawing effect
2-Chloro-4-(trifluoromethyl)pyrimidine Trifluoromethyl Enhanced metabolic stability; strong electron withdrawal
4-Methoxy-6-(piperidin-1-yl)pyrimidine Methoxy Increased solubility; reduced reactivity

Substituent Variations at Position 6

The methyl group at position 6 influences steric and hydrophobic interactions:

  • 6-(3,3-Difluoropiperidin-1-yl) : 4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine incorporates a fluorinated piperidine, improving bioavailability and resistance to oxidative metabolism .
  • 6-(Methanesulfonylmethyl) : 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine adds a polar sulfone group, enhancing water solubility but reducing blood-brain barrier penetration .

Table 3: Position 6 Substituent Comparisons

Compound Substituent at Position 6 Key Properties Reference
Target Compound Methyl Balances hydrophobicity and steric bulk
(4-Chloro-6-phenylpyrimidin-2-yl)methanamine Phenyl Increased hydrophobicity; higher molecular weight
6-(3,3-Difluoropiperidin-1-yl) analogue Difluoropiperidin-1-yl Enhanced metabolic stability; fluorination improves lipophilicity

Structural and Functional Insights

  • Electronic Effects : Chlorine at position 4 withdraws electrons, making the pyrimidine ring more electrophilic, whereas methyl at position 6 donates electrons, creating a push-pull electronic profile .
  • Biological Relevance : Pyridin-3-yl at position 2 mimics nicotinamide in NADH, enabling interactions with dehydrogenase enzymes . In contrast, phenyl or methylsulfanyl groups lack this bioisosteric advantage.
  • Synthetic Flexibility : The chlorine atom’s reactivity allows for substitution with amines, alkoxides, or thiols, enabling diverse derivatization (e.g., synthesis of quinazoline modulators in ) .

Biological Activity

4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with chlorine and methyl groups, as well as a pyridine moiety. This structural configuration contributes to its biological properties and interaction with various molecular targets.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly kinases and proteases. This inhibition is achieved by binding to the active sites of these enzymes, thereby blocking their activity.
  • Receptor Binding : It interacts with cellular receptors, modulating their signaling pathways. This action influences processes such as cell proliferation, apoptosis, and inflammation .

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been reported to suppress COX-2 activity significantly, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The compound's ability to reduce inflammatory markers in vivo has been confirmed through various animal models.

Anticancer Potential

The compound is being explored for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation in vitro and in vivo by targeting specific signaling pathways involved in tumor growth . Notably, some derivatives have demonstrated selectivity toward HER-1/HER-2 tyrosine kinases, which are crucial targets in breast cancer therapy .

Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of pyrimidine derivatives, this compound exhibited significant suppression of COX-2 activity. The results indicated that the compound could serve as a potent anti-inflammatory agent with potential therapeutic applications in chronic inflammatory diseases.

CompoundCOX-2 Inhibition (IC50)Comparison DrugComparison IC50
This compound0.04 μmolCelecoxib0.04 μmol

Study 2: Anticancer Activity

In another investigation, the compound was evaluated for its ability to inhibit HER family kinases. The study revealed that it effectively inhibited both HER-1 and HER-2 kinases, leading to reduced proliferation of cancer cells in vitro.

CompoundHER Kinase InhibitionCell Line Tested
This compoundStrong inhibitionMDA-MB-453 (Lapatinib-resistant)

Applications in Drug Development

The diverse biological activities of this compound make it a valuable scaffold for drug development:

  • Medicinal Chemistry : It serves as a building block for synthesizing new therapeutic agents targeting cancer and inflammatory diseases.
  • Material Science : The compound's unique properties are being explored for developing novel materials with specific electronic and optical characteristics.
  • Agricultural Chemistry : Its potential use as a pesticide or herbicide is under investigation due to its biological activity against pests.

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine in laboratory settings?

  • Methodological Answer :
    Safety measures include wearing protective gear (gloves, goggles, lab coats, and masks) to avoid skin/eye contact and inhalation. Use fume hoods or gloveboxes for reactions releasing toxic vapors. Waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions.

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer :
    Utilize statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs reduce the number of trials while capturing interactions between parameters. Evidence from pyrimidine synthesis suggests optimizing chlorination steps with POCl₃ under reflux and monitoring by TLC or HPLC to track intermediate formation . Post-reaction quenching in ice-cold water minimizes byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
    Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) resolves structural ambiguities, particularly distinguishing pyridinyl and pyrimidinyl protons. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data, as demonstrated in related pyrimidine derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
    Quantum mechanical calculations (e.g., DFT) predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization. Molecular docking against target proteins (e.g., kinases) evaluates binding affinities. For instance, pyrimidine derivatives with electron-withdrawing groups (e.g., chloro, methyl) show improved inhibition of Src/Abl kinases due to enhanced hydrophobic interactions .

Q. How should researchers address contradictory data in biological activity assays for this compound?

  • Methodological Answer :
    Conduct dose-response studies to clarify potency (IC₅₀) discrepancies. Validate assays using positive controls (e.g., staurosporine for kinase inhibition) and orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays). Batch-to-batch variability in compound purity (>95% by HPLC) must also be ruled out .

Q. What strategies are effective in studying the compound’s reactivity under varying pH conditions?

  • Methodological Answer :
    Use pH-dependent stability assays with UV-Vis spectroscopy to track degradation. For example, pyrimidine rings are prone to hydrolysis under acidic conditions, while chloro substituents may hydrolyze to hydroxyl groups at high pH. Buffered solutions (pH 2–12) and kinetic modeling (e.g., Arrhenius plots) quantify degradation pathways .

Q. How can reaction engineering improve scalability for preclinical studies?

  • Methodological Answer :
    Implement flow chemistry for exothermic reactions (e.g., chlorination) to enhance heat dissipation and reproducibility. Membrane separation technologies (e.g., nanofiltration) purify intermediates, reducing reliance on column chromatography. Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progression in real time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methyl-2-(pyridin-3-yl)pyrimidine

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